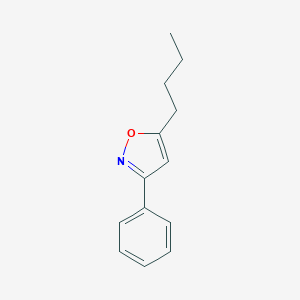

5-Butyl-3-phenyl-1,2-oxazole

Description

5-Butyl-3-phenyl-1,2-oxazole is a heterocyclic compound belonging to the 1,2-oxazole (isoxazole) family. Its structure consists of a five-membered oxazole ring with a phenyl group at the 3-position and a butyl chain at the 5-position. The following comparisons are thus based on structurally analogous 3-phenyl-1,2-oxazole derivatives reported in the literature.

Properties

CAS No. |

1017-10-3 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

5-butyl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C13H15NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |

InChI Key |

GRPJGWORVDJSRE-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC(=NO1)C2=CC=CC=C2 |

Canonical SMILES |

CCCCC1=CC(=NO1)C2=CC=CC=C2 |

Synonyms |

5-Butyl-3-phenylisoxazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and crystallographic parameters of 5-Butyl-3-phenyl-1,2-oxazole analogs, as derived from the evidence:

¹ Dihedral angle between the oxazole ring and the substituted aromatic ring.

Key Findings:

Substituent Effects on Geometry: The dihedral angle between the oxazole ring and the substituted aryl group varies with the steric bulk of the substituent. For example, the 3-methoxyphenyl group in creates an 85.2° angle, whereas the benzotriazolylmethyl group in results in an 80.2° angle.

Crystal Packing :

- Weak intermolecular interactions dominate the crystal packing of these compounds. For instance, C–H···π interactions stabilize the structure in , while N–H···O hydrogen bonds are critical in . The butyl chain in this compound may promote van der Waals interactions or hydrophobic packing, which are common in alkyl-substituted aromatics.

In contrast, the butyl group is electron-neutral, suggesting that this compound may exhibit intermediate electronic behavior compared to its analogs.

The butyl substituent could be introduced using a butyl-containing nitrile oxide precursor. Biological activity data are absent in the evidence, but 1,2-oxazole derivatives are often explored for antimicrobial or anti-inflammatory properties.

Methodological Consistency

All referenced studies utilized SHELX software (e.g., SHELXS97/SHELXL97) for crystallographic refinement, ensuring standardized data processing and structural validation . This consistency allows for reliable cross-study comparisons of geometric parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.